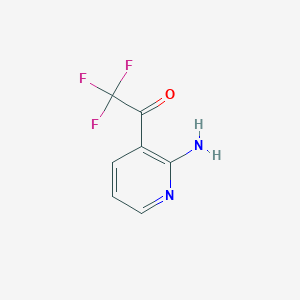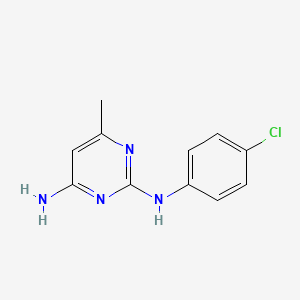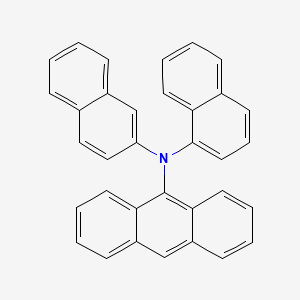
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- is a complex organic compound known for its unique structure and properties. It is composed of an anthracene moiety attached to two naphthalenyl groups through an amine linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 9-nitroanthracene.
Reduction: The nitro group is reduced to an amine group, yielding 9-anthracenamine.
Coupling Reaction: The 9-anthracenamine is then coupled with 1-naphthalenyl and 2-naphthalenyl groups using appropriate coupling reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the anthracene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a probe in photochemical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 9-Anthracenamine, N-1-naphthalenyl-N-2-naphthalenyl- involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound can absorb light and undergo photochemical reactions, making it useful in photodynamic therapy and as a photosensitizer.
Molecular Interactions: It can interact with biological macromolecules, such as DNA and proteins, through π-π stacking and hydrogen bonding, influencing their function and activity.
類似化合物との比較
Similar Compounds
9-Anthracenamine, N-1-naphthalenyl-: Similar structure but with only one naphthalenyl group.
9-Anthracenamine, N-2-naphthalenyl-: Similar structure but with the naphthalenyl group at a different position.
Anthracene derivatives: Compounds with various functional groups attached to the anthracene core.
特性
CAS番号 |
191986-26-2 |
|---|---|
分子式 |
C34H23N |
分子量 |
445.6 g/mol |
IUPAC名 |
N-naphthalen-1-yl-N-naphthalen-2-ylanthracen-9-amine |
InChI |
InChI=1S/C34H23N/c1-2-12-26-23-29(21-20-24(26)10-1)35(33-19-9-15-25-11-3-6-16-30(25)33)34-31-17-7-4-13-27(31)22-28-14-5-8-18-32(28)34/h1-23H |
InChIキー |
STCIONXJIJHFAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=CC4=CC=CC=C43)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole](/img/structure/B12331221.png)
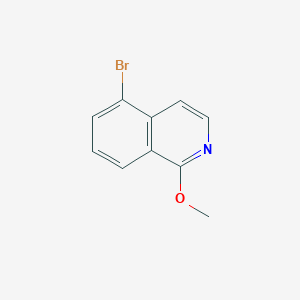
![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)
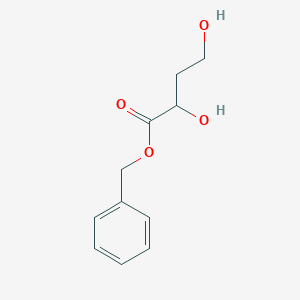
![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)
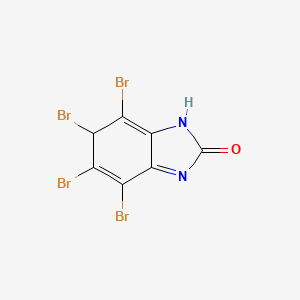
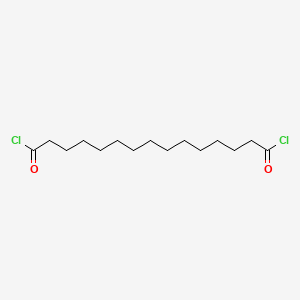
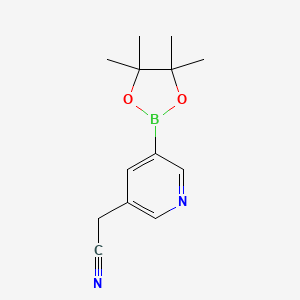
![1,3,2-Benzodioxaborole,2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B12331255.png)
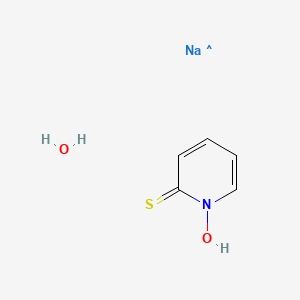
![2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)
